molecular formula C11H14Cl2N2 B15343397 3-Amino-6-ethylquinoline dihydrochloride

3-Amino-6-ethylquinoline dihydrochloride

Cat. No.: B15343397
M. Wt: 245.14 g/mol
InChI Key: DHCJSMKCADOEMN-UHFFFAOYSA-N
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Description

3-Amino-6-ethylquinoline dihydrochloride is a quinoline derivative with an amino group at position 3 and an ethyl substituent at position 6, combined with two hydrochloric acid molecules to form a dihydrochloride salt. This modification enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

6-ethylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11;;/h3-7H,2,12H2,1H3;2*1H

InChI Key

DHCJSMKCADOEMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CN=C2C=C1)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-ethylquinoline dihydrochloride typically involves the following steps:

  • Starting Material: Ethylquinoline is used as the starting material.

  • Nitration: Ethylquinoline is nitrated to introduce the amino group at the 3-position.

  • Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoquinoline.

  • Ethylation: Ethylation of the 6-position of the quinoline ring is performed to introduce the ethyl group.

  • Formation of Dihydrochloride: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-ethylquinoline dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

  • Oxidation: Nitroquinoline derivatives.

  • Reduction: Aminoquinoline derivatives.

  • Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Amino-6-ethylquinoline dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-6-ethylquinoline dihydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Amino-6-ethylquinoline dihydrochloride -NH₂ (3), -C₂H₅ (6) C₁₁H₁₄Cl₂N₂ ~269.16* Enhanced water solubility due to HCl salt
3-Amino-6-fluoroquinoline dihydrochloride -NH₂ (3), -F (6) C₉H₉Cl₂FN₂ 235.08 Halogen substitution may increase electronegativity
2-Amino-6-ethoxy-3-propylquinoline HCl -NH₂ (2), -OCH₂CH₃ (6), -C₃H₇ (3) C₁₄H₁₉ClN₂O 272.77 Ethoxy group improves lipophilicity
2-Amino-6-methyl-3-phenylquinoline HCl -NH₂ (2), -CH₃ (6), -Ph (3) C₁₆H₁₅ClN₂ 270.76 Aromatic phenyl group enhances rigidity

*Calculated based on quinoline backbone and substituents.

Key Observations :

  • Substituent Position: Receptor affinity in quinoline derivatives is highly position-dependent. For example, a 7-chloro substituent showed 10-fold higher CB1 receptor binding than a 6-chloro analog. This suggests that the ethyl group at position 6 in this compound may influence activity differently compared to halogens or methyl groups.
  • Salt Forms : Dihydrochloride salts (e.g., trientine dihydrochloride) are commonly used to improve solubility and bioavailability, a critical advantage for pharmaceutical applications.

Market and Regulatory Status

  • Commercial Availability: Analogs like 3-Amino-6-fluoroquinoline dihydrochloride are marketed for R&D and industrial use, with suppliers like Chemlyte Solutions and BOC Sciences offering bulk quantities.
  • Regulatory Landscape : Dihydrochloride salts (e.g., trientine dihydrochloride) are subject to strict pharmaceutical regulations, emphasizing purity and stability testing.

Biological Activity

3-Amino-6-ethylquinoline dihydrochloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C_10H_10Cl_2N
  • Molecular Weight: Approximately 233.10 g/mol
  • Functional Groups: Amino group (-NH₂) and ethyl group (-C₂H₅) attached to the quinoline ring.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity
    • Quinoline derivatives, including 3-amino-6-ethylquinoline, have shown significant antibacterial properties against various pathogens. For instance, studies indicate that quinoline compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus .
  • Antimalarial Properties
    • Quinoline derivatives are well-known for their antimalarial effects. Research has demonstrated that modifications in the quinoline structure can enhance potency against Plasmodium falciparum, with some derivatives achieving low nanomolar activity .
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. A study reported that quinoline derivatives can scavenge free radicals effectively, with varying degrees of efficacy depending on their structure .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may have anticancer properties. Its mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition: Quinoline derivatives often act as inhibitors of critical enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Radical Scavenging: The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • A study assessed the antimicrobial activity of synthesized quinoline derivatives, including this compound. The results indicated notable inhibition zones against E. coli and S. aureus, demonstrating its potential as an antibacterial agent .
  • Antioxidant Activity Assessment
    • The antioxidant capabilities were evaluated using the DPPH radical scavenging assay. The IC50 values for various quinoline derivatives were recorded, with lower values indicating higher activity. For example, a related compound showed an IC50 value of 843.5 ppm, highlighting the potential for antioxidant applications .

Data Summary Table

PropertyValue/EffectReference
Antibacterial ActivityEffective against E. coli and S. aureus
Antimalarial ActivityLow nanomolar potency against P. falciparum
Antioxidant ActivityIC50 = 843.5 ppm (DPPH assay)
Anticancer PotentialInhibition of cancer cell proliferation

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